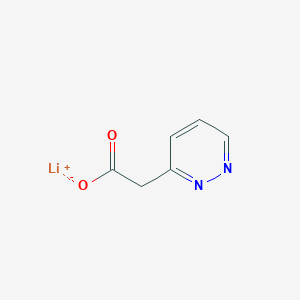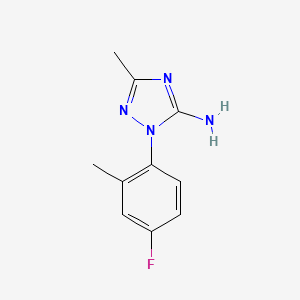
4-(3-Bromo-4-fluorophenyl)-3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(3-Bromo-4-fluorophenyl)-3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one” has a molecular formula of C10H3BrFN5O5 . It’s a complex organic compound that contains bromine, fluorine, and nitro functional groups attached to different positions of the oxadiazole rings .
Synthesis Analysis
The synthesis of this compound involves various reaction conditions and reagents . For instance, one method involves the use of potassium carbonate in tetrahydrofuran for 1 hour . Another method involves the use of triethylamine in tetrahydrofuran at 75℃ . The yield of the reactions varies depending on the conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and rings . The exact structure can be determined using various analytical techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
The compound can undergo various chemical reactions depending on the conditions . For instance, it can react with potassium carbonate in tetrahydrofuran to form a new compound . It can also react with triethylamine in tetrahydrofuran at 75℃ to form another compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C10H3BrFN5O5), average mass (372.064 Da), and monoisotopic mass (370.930145 Da) . Other properties like melting point, boiling point, density, and toxicity information can be found on various chemical databases .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound 4-(3-Bromo-4-fluorophenyl)-3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one and its derivatives are primarily involved in the synthesis and characterization of novel materials with potential biological activities. These compounds are synthesized through various chemical reactions, and their structures are characterized using spectroscopic methods such as NMR, IR, and Mass spectroscopy. For example, a study discussed the synthesis and characterization of novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives, which are structurally related to the compound . The synthesized compounds were further screened for antimicrobial activity against various bacterial and fungal strains (Kaneria et al., 2016).
Antimicrobial and Antifungal Activities
Compounds with 1,3,4-oxadiazole and related structures have been extensively studied for their antimicrobial and antifungal activities. Various derivatives of 1,3,4-oxadiazoles have demonstrated moderate to good antiproliferative activity against a range of microbial species. For instance, research has shown the potential of triazole-oxadiazole compounds as potent and safe antifungal agents, particularly against Candida species. These compounds have shown significant inhibitory effects and are investigated for their mechanism of action and safety profiles (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Liquid Crystalline Properties and Material Synthesis
The structural properties of compounds like this compound are also of interest in the synthesis of materials with specific physical properties, such as liquid crystalline behaviors. Studies in this field focus on understanding how the presence of different substituents and molecular structures influences the liquid crystalline phase and thermal stability of the materials. For example, the synthesis of mesogenic materials based on 1,3,4-oxadiazole with a nitro terminal group was studied, highlighting the role of alkoxy terminal chains and heterocyclic rings in the liquid crystalline properties of the molecules (Abboud, Lafta, & Tomi, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(3-bromo-4-fluorophenyl)-3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3BrFN5O5/c11-5-3-4(1-2-6(5)12)16-8(14-21-10(16)18)7-9(17(19)20)15-22-13-7/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYOUOZNAPENIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=NOC2=O)C3=NON=C3[N+](=O)[O-])Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3BrFN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
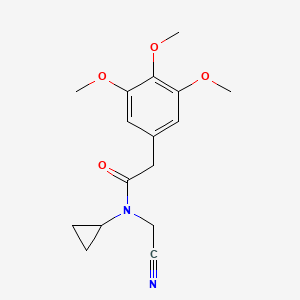
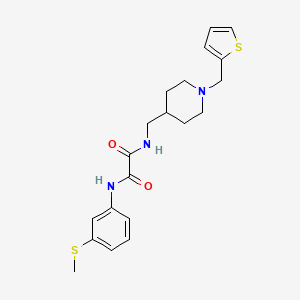
![2-chloro-N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2813831.png)
![3-bromo-N-cyano-N-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-fluoroaniline](/img/structure/B2813832.png)
![2-{1-[3,5-bis(trifluoromethyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole](/img/structure/B2813833.png)

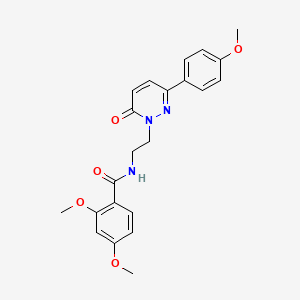
![2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2813837.png)
![(1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2813838.png)
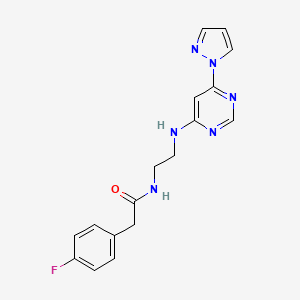
![3-(4-Cyanophenyl)-2-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B2813841.png)
![4-Methoxypyrazolo[1,5-a]pyridine](/img/structure/B2813843.png)
